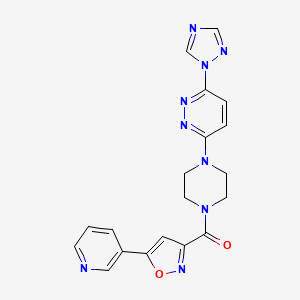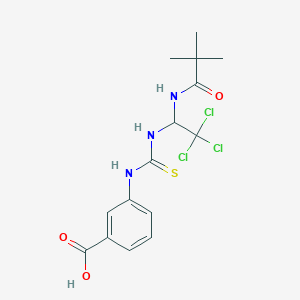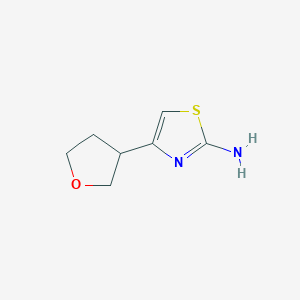
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including triazole, pyridazine, piperazine, pyridine, and isoxazole. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of individual heterocyclic intermediates. Common synthetic routes include:
Formation of Triazole and Pyridazine Rings: These can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Piperazine Derivatives: Piperazine can be functionalized through nucleophilic substitution reactions with appropriate halogenated precursors.
Isoxazole Formation: Isoxazole rings are often synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Medicine
The compound is being investigated for its potential as an anticancer agent, given its structural similarity to other known bioactive molecules .
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or photonic properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The triazole and pyridazine rings are known to bind to enzyme active sites, potentially inhibiting their activity. The piperazine and isoxazole rings may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
(4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Studied for their antibacterial and anticancer activities.
Uniqueness
The unique combination of heterocyclic rings in (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O2/c29-19(15-10-16(30-25-15)14-2-1-5-20-11-14)27-8-6-26(7-9-27)17-3-4-18(24-23-17)28-13-21-12-22-28/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYIORPDSJTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2681602.png)
![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681606.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2681608.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2681609.png)
![N-(2,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2681610.png)

![4-{2-cyano-2-[(4-fluorophenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B2681613.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2681620.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2681621.png)
